molecular formula C6H5BCl2O3 B8232818 (3,4-Dichloro-5-hydroxyphenyl)boronic acid

(3,4-Dichloro-5-hydroxyphenyl)boronic acid

Cat. No.: B8232818
M. Wt: 206.82 g/mol
InChI Key: WBWHAZBJIKKVHE-UHFFFAOYSA-N
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Description

(3,4-Dichloro-5-hydroxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with hydroxyl (-OH) and two chlorine atoms at positions 3, 4, and 5, respectively. Boronic acids are widely utilized in medicinal chemistry and organic synthesis due to their stability, low toxicity, and versatility as synthetic intermediates . They act as bioisosteres of carboxylic acids, enabling interactions with biological targets such as proteases, receptors, and enzymes .

Properties

IUPAC Name

(3,4-dichloro-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWHAZBJIKKVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or quinones.

    Reduction: Formation of corresponding alcohols or hydrocarbons.

    Substitution: Halogenation, nitration, and other electrophilic aromatic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of dichlorohydroquinone or dichlorobenzoquinone.

    Reduction: Formation of dichlorophenol or dichlorobenzene.

    Substitution: Formation of various substituted phenylboronic acids.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of biaryl compounds and other complex structures.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The positions and types of substituents critically impact boronic acid reactivity and biological activity. Key comparisons include:

Compound Name Substituents Key Properties/Applications References
(3,4-Dichloro-5-hydroxyphenyl)boronic acid 3-Cl, 4-Cl, 5-OH High electron-withdrawing effect; potential antiproliferative activity (inferred)
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid 3-Cl, 4-OH, 5-OCH₃ Methoxy group increases lipophilicity; used in medicinal intermediates
(2,4-Dichloro-5-hydroxyphenyl)boronic acid 2-Cl, 4-Cl, 5-OH Ortho-chloro substitution may reduce steric accessibility
(3,5-Dichloro-4-ethoxyphenyl)boronic acid 3-Cl, 5-Cl, 4-OCH₂CH₃ Ethoxy group enhances membrane permeability
4-Chlorophenylboronic acid 4-Cl Moderate R39 inhibition (IC₅₀ ~20–30 µM)
  • pKa and Binding Affinity : The hydroxyl and chlorine substituents in (3,4-Dichloro-5-hydroxyphenyl)boronic acid likely lower its pKa compared to simpler arylboronic acids (e.g., phenylboronic acid), enhancing its binding to diols or biological targets at physiological pH .
  • Synthetic Reactivity : In Pd-catalyzed Suzuki-Miyaura couplings, 3,4-dichlorophenyl boronic acid derivatives exhibit moderate yields (68%), comparable to 4-chlorophenyl analogs (65%) .

Biological Activity

(3,4-Dichloro-5-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound exhibits a range of interactions with biological targets, making it a valuable candidate for drug development and therapeutic applications.

Structural Characteristics

The compound features:

  • Chlorine Substituents : Two chlorine atoms located at the 3 and 4 positions on the phenyl ring.
  • Hydroxyl Group : A hydroxyl group at the 5 position, which enhances its reactivity.
  • Boronic Acid Functionality : This allows for reversible covalent bonding with diols, facilitating various biochemical interactions.

The biological activity of (3,4-Dichloro-5-hydroxyphenyl)boronic acid is primarily attributed to its ability to form stable complexes with various molecular targets. Its mechanism of action includes:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be pivotal in disease modulation.
  • Binding Affinity : Its structural features enhance binding affinity to target proteins, making it effective in drug design.

Biological Activities

  • Anticancer Activity
    • Studies indicate that (3,4-Dichloro-5-hydroxyphenyl)boronic acid can inhibit cancer cell proliferation. For instance, it was found to have a cytotoxic effect on MCF-7 breast cancer cells with an IC50 value of approximately 18.76 µg/mL .
    • It may also enhance the bioavailability of other anticancer drugs by forming boronate esters with diols present in glycoproteins and sugars, thus preventing their metabolism .
  • Antibacterial Activity
    • The compound shows potential as an antibacterial agent. It has been effective against various strains of bacteria, including resistant strains found in hospital settings .
    • Its mechanism involves binding to serine residues in β-lactamases, inhibiting their activity and thereby enhancing the efficacy of β-lactam antibiotics.
  • Antioxidant Properties
    • Preliminary studies suggest that (3,4-Dichloro-5-hydroxyphenyl)boronic acid possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related cellular damage .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(3,4-Dichloro-5-hydroxyphenyl)boronic acidChlorines at positions 3 and 4; Hydroxyl at position 5Significant anticancer and antibacterial activity
4-Hydroxyphenylboronic acidHydroxyl group at position 4; No chlorinesLimited biological activity compared to dichloro derivative
2-Chlorophenylboronic acidChlorine at position 2; No hydroxyl groupLess reactivity and selectivity

Case Studies and Research Findings

  • Synthesis and Characterization
    • Various synthetic routes have been developed for (3,4-Dichloro-5-hydroxyphenyl)boronic acid, emphasizing its versatility in medicinal chemistry applications.
  • In Vivo Studies
    • In vivo studies have shown that formulations containing this compound exhibit favorable pharmacokinetics and safety profiles when tested on animal models .
  • Application in Drug Design
    • The compound's ability to form boronate esters is being explored for targeted drug delivery systems, particularly in cancer therapies where selective targeting of tumor cells is crucial .

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